Cas no 821775-11-5 (Thiourea, N-[(1S)-2-hydroxy-1-phenylethyl]-N'-phenyl-)

Thiourea, N-[(1S)-2-hydroxy-1-phenylethyl]-N'-phenyl- structure
821775-11-5 structure
Product name:Thiourea, N-[(1S)-2-hydroxy-1-phenylethyl]-N'-phenyl-
CAS No:821775-11-5
MF:C15H16N2OS
MW:272.365342140198
CID:697414
PubChem ID:6951424

Thiourea, N-[(1S)-2-hydroxy-1-phenylethyl]-N'-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Thiourea, N-[(1S)-2-hydroxy-1-phenylethyl]-N'-phenyl-
    • 1-[(1S)-2-hydroxy-1-phenylethyl]-3-phenylthiourea
    • AC1OCVSP
    • DTXSID80426244
    • 821775-11-5
    • Inchi: InChI=1S/C15H16N2OS/c18-11-14(12-7-3-1-4-8-12)17-15(19)16-13-9-5-2-6-10-13/h1-10,14,18H,11H2,(H2,16,17,19)/t14-/m1/s1
    • InChI Key: HCEZOXQABNTWFL-CQSZACIVSA-N
    • SMILES: C1=CC=C(C=C1)C(CO)NC(=S)NC2=CC=CC=C2

Computed Properties

  • Exact Mass: 272.09833431g/mol
  • Monoisotopic Mass: 272.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 76.4Ų

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